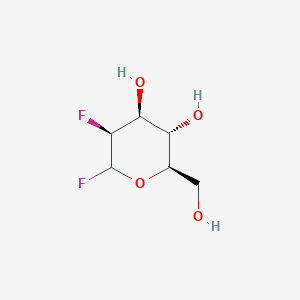
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol is a synthetic compound characterized by the presence of fluorine atoms at the 5 and 6 positions of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorinated sugar analog in metabolic studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to modulation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5S)-5,6-dichloro-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with chlorine atoms instead of fluorine.
(2R,3S,4S,5S)-5,6-dibromo-2-(hydroxymethyl)oxane-3,4-diol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
The uniqueness of (2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol lies in the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C6H10F2O4 |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5,6-difluoro-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H10F2O4/c7-3-5(11)4(10)2(1-9)12-6(3)8/h2-6,9-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
YZRDPODBASCWCK-CBPJZXOFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


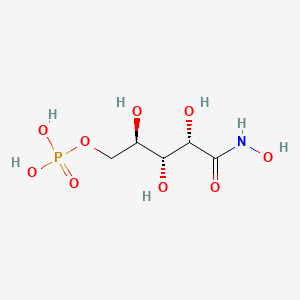
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)
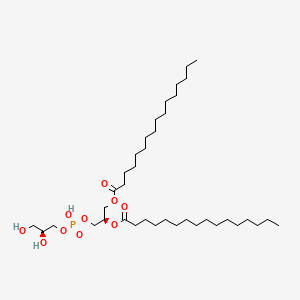
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-22-methanidyl-3,7,12,17-tetramethylporphyrin-22-ium-21,23-diid-2-yl]propanoic acid;copper](/img/structure/B10778309.png)
![(5R, 6S, 7S, 8S)-5-Hydroxymethyl-6,7,8-trihydroxy-tetrazolo[1,5-A]piperidine](/img/structure/B10778310.png)
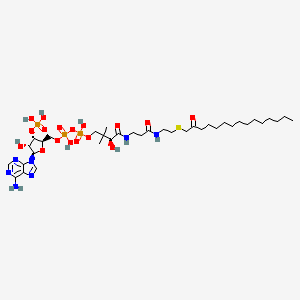
![7,8-Dimethyl-2,4-dioxo-10-(2,3,4-trihydroxy-5-phosphonooxypentyl)benzo[g]pteridin-5-ium-5-sulfonate](/img/structure/B10778321.png)
![(2R)-2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxy-5-(2-methoxyphenyl)phenyl]butanedioic acid](/img/structure/B10778322.png)
![(2S,8R)-8-Benzyl-2-(4-bromobenzyl)-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10778328.png)
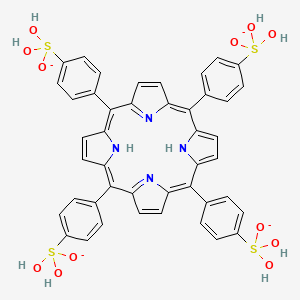
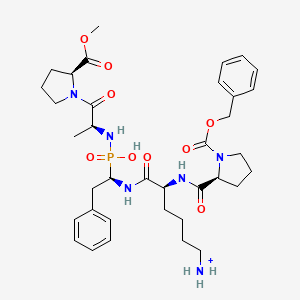
![2-Amino-3-[5-(Amino-Carboxy-Methyl)-2,3-Dihydro-Isoxazol-3-Ylsulfanyl]-Propionic Acid](/img/structure/B10778353.png)
